molecular formula C38H48O19 B1663572 Epimedin B CAS No. 110623-73-9

Epimedin B

Cat. No.: B1663572
CAS No.: 110623-73-9
M. Wt: 808.8 g/mol
InChI Key: OCZZCFAOOWZSRX-LRHLXKJSSA-N
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Description

This compound is known for its potential therapeutic properties, particularly in the treatment of osteoporosis and other bone-related disorders . Epimedin B is one of the major bioactive components in Epimedium species, contributing to their medicinal value.

Future Directions

The poor bioavailability of Epimedin B is due to poor intrinsic permeability and efflux by apical efflux transporters . Future research could focus on improving the bioavailability of this compound and further exploring its therapeutic potential.

Biochemical Analysis

Biochemical Properties

Epimedin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as chalcone synthase and dihydroflavonol 4-reductase, which are involved in the flavonoid biosynthesis pathway . The nature of these interactions involves the promotion of enzyme activity, leading to increased production of flavonoids under certain conditions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to promote tyrosinase activity, which contributes to melanin biosynthesis, and upregulate the protein expression of tyrosinase families by activating the MAPK/ERK1/2 signal pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to facilitate NLRP3 inflammasome activation under synergistic induction of mitochondrial reactive oxygen species, resulting in activation of Caspase-1 and IL-1β secretion .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the flavonoid contents, including this compound, vary with different light intensity levels . The highest this compound content was observed under a specific light intensity level . This suggests that this compound’s stability, degradation, and long-term effects on cellular function can be influenced by environmental factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to exhibit potent melanogenic and repigmented effects in multi-melanocytes, normal human skin tissue, and vitiligo perilesional areas, dependent on concentration and amount of time

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as chalcone synthase and dihydroflavonol 4-reductase in the flavonoid biosynthesis pathway . The interaction with these enzymes can affect metabolic flux or metabolite levels, potentially promoting the accumulation of flavonoids .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that poor bioavailability of this compound is the result of poor intrinsic permeability and efflux by apical efflux transporters . This suggests that this compound interacts with transporters or binding proteins, affecting its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epimedin B can be synthesized through various methods, including enzymatic hydrolysis. One efficient method involves the use of β-glucanase in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5). The reaction is carried out at 60°C for 1 hour, resulting in the complete hydrolysis of this compound to sagittatoside B .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Epimedium plants. The process includes harvesting the plant material, drying, and extracting the bioactive compounds using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Epimedin B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using β-glucanase in a biphase system.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

    Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZZCFAOOWZSRX-LRHLXKJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149341
Record name Epimedin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

808.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110623-73-9
Record name Epimedin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110623-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epimedin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epimedin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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